molecular formula C14H23NO3 B6338490 Butyl[(3,4,5-trimethoxyphenyl)methyl]amine CAS No. 893573-72-3

Butyl[(3,4,5-trimethoxyphenyl)methyl]amine

Cat. No. B6338490
CAS RN: 893573-72-3
M. Wt: 253.34 g/mol
InChI Key: MICCAHNYLFYHDV-UHFFFAOYSA-N
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Description

“Butyl[(3,4,5-trimethoxyphenyl)methyl]amine” is a chemical compound that belongs to the class of organic compounds known as amphetamines and derivatives . It has a molecular weight of 253.34 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “Butyl[(3,4,5-trimethoxyphenyl)methyl]amine” includes a 3,4,5-trimethoxyphenyl (TMP) group, which is a six-membered electron-rich ring . This ring is a critical and valuable core of a variety of biologically active molecules found either in natural products or synthetic compounds .


Physical And Chemical Properties Analysis

“Butyl[(3,4,5-trimethoxyphenyl)methyl]amine” is a liquid at room temperature . It has a molecular weight of 253.34 .

Scientific Research Applications

Antihypertensive Activity

A series of basic esters of 3,4,5-trimethoxybenzoic acid, which could potentially include Butyl[(3,4,5-trimethoxyphenyl)methyl]amine, has been synthesized and evaluated for antihypertensive activity . This suggests that Butyl[(3,4,5-trimethoxyphenyl)methyl]amine could be used in the development of new antihypertensive drugs.

Local Anesthetic Activity

The same series of basic esters of 3,4,5-trimethoxybenzoic acid was also evaluated for local anesthetic activity . This indicates that Butyl[(3,4,5-trimethoxyphenyl)methyl]amine could have potential applications in local anesthesia.

Anticonvulsant and Sedative Agents

A novel series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives were designed and synthesized, which were biologically evaluated for their anticonvulsant and sedative activity . This suggests that Butyl[(3,4,5-trimethoxyphenyl)methyl]amine could be used in the synthesis of these derivatives, indicating potential applications in the treatment of epilepsy and as a sedative.

Antiproliferative Agents

The 2-(3’,4’,5’-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative was identified as a new antiproliferative agent that inhibits cancer cell growth . This suggests that Butyl[(3,4,5-trimethoxyphenyl)methyl]amine could potentially be used in the synthesis of antiproliferative agents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, which is used widely in organic synthesis . Butyl[(3,4,5-trimethoxyphenyl)methyl]amine, as an organoboron reagent, could potentially be used in this reaction, suggesting applications in the synthesis of various organic compounds.

Safety and Hazards

The safety information for “Butyl[(3,4,5-trimethoxyphenyl)methyl]amine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions for “Butyl[(3,4,5-trimethoxyphenyl)methyl]amine” and similar compounds could involve further investigation into their potential as valuable agents across a wide range of biomedical applications . Their diverse bioactivity effects make them promising candidates for the development of new therapeutic agents .

Mechanism of Action

Target of Action

The primary targets of Butyl[(3,4,5-trimethoxyphenyl)methyl]amine are proteins and enzymes that are crucial in various biological processes. The compound contains a 3,4,5-trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

Based on the known activities of compounds containing the tmp group, it can be inferred that butyl[(3,4,5-trimethoxyphenyl)methyl]amine may interact with its targets by binding to their active sites, thereby modulating their functions .

Biochemical Pathways

The biochemical pathways affected by Butyl[(3,4,5-trimethoxyphenyl)methyl]amine are likely to be those involving its primary targets. For instance, the inhibition of tubulin could disrupt microtubule dynamics, affecting cell division and potentially leading to cell death . Similarly, the inhibition of Hsp90 could disrupt protein folding and degrade client proteins, affecting cell survival and proliferation .

Result of Action

The molecular and cellular effects of Butyl[(3,4,5-trimethoxyphenyl)methyl]amine’s action would depend on its mode of action and the specific biochemical pathways it affects. Given its potential anti-cancer effects, it could induce cell death in cancer cells, inhibit tumor growth, and potentially contribute to the treatment of various types of cancer .

properties

IUPAC Name

N-[(3,4,5-trimethoxyphenyl)methyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-5-6-7-15-10-11-8-12(16-2)14(18-4)13(9-11)17-3/h8-9,15H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICCAHNYLFYHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl[(3,4,5-trimethoxyphenyl)methyl]amine

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